molecular formula C10H6F3NO3 B14780625 4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B14780625
M. Wt: 245.15 g/mol
InChI Key: JEOSXYIEPFAKTI-UHFFFAOYSA-N
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Description

4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with a complex structure that includes an ethynyl group, a nitro group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The ethynyl group can be hydrogenated to form an alkene or alkane.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-ethynyl-1-amino-2-(2,2,2-trifluoroethoxy)benzene, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethynyl and trifluoroethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethynyl-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene
  • 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene
  • 4-Nitrophenylacetylene

Uniqueness

4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the ethynyl group allows for further functionalization, while the nitro and trifluoroethoxy groups contribute to its stability and potential biological activity .

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

4-ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C10H6F3NO3/c1-2-7-3-4-8(14(15)16)9(5-7)17-6-10(11,12)13/h1,3-5H,6H2

InChI Key

JEOSXYIEPFAKTI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(F)(F)F

Origin of Product

United States

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